rac 4-Amino Deprenyl
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Overview
Description
rac 4-Amino Deprenyl: is a chemical compound known for its role as a selective and irreversible inhibitor of the monoamine oxidase-B enzyme. This compound has been extensively studied for its potential therapeutic effects, particularly in the treatment of neurological disorders such as Parkinson’s disease.
Mechanism of Action
Target of Action
It’s known that similar compounds, such as deprenyl, target the b-isoform of monoamine oxidase (mao-b) enzyme . This enzyme plays a crucial role in the metabolism of monoamine neurotransmitters in the brain.
Mode of Action
Compounds like deprenyl, which are monoamine oxidase inhibitors, work by decreasing the generation of end products such as hydrogen peroxide, aldehyde, and ammonium . This can lead to an increase in cellular and pericellular catecholamines in a variety of immune and some non-immune cells .
Biochemical Pathways
It’s known that indole derivatives can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Pharmacokinetics
It’s known that these compounds are useful for studying the metabolism, pharmacokinetics, and biodistribution of indole-containing compounds in living systems .
Result of Action
It’s known that monoamine oxidase inhibitors can have anti-inflammatory effects in the central nervous system and a variety of non-central nervous system tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of rac 4-Amino Deprenyl typically involves the reaction of propargylamine with a suitable aromatic aldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems is common in industrial settings to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: : rac 4-Amino Deprenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens or other nucleophiles.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
rac 4-Amino Deprenyl has a wide range of scientific research applications:
Chemistry: Used as a reagent in synthetic organic chemistry for the preparation of various derivatives.
Biology: Studied for its effects on enzyme activity and cellular processes.
Medicine: Investigated for its therapeutic potential in treating neurological disorders such as Parkinson’s disease and major depressive disorder.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Comparison with Similar Compounds
Similar Compounds
Selegiline: Another selective monoamine oxidase-B inhibitor with similar therapeutic applications.
R-Deprenyl: The R-enantiomer of deprenyl, known for its neuroprotective properties.
Uniqueness: : rac 4-Amino Deprenyl is unique due to its specific molecular structure, which allows for selective inhibition of the monoamine oxidase-B enzyme. This selectivity makes it particularly effective in treating neurological disorders without affecting other monoamine oxidase enzymes .
Properties
IUPAC Name |
N-ethyl-N-(1H-indol-2-yl(113C)methyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-3-15(4-2)10-12-9-11-7-5-6-8-13(11)14-12/h5-9,14H,3-4,10H2,1-2H3/i10+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFKZFKQVUVQDW-DETAZLGJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC2=CC=CC=C2N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)[13CH2]C1=CC2=CC=CC=C2N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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